molecular formula C9H14N4O B12908959 2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one CAS No. 647831-35-4

2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one

Cat. No.: B12908959
CAS No.: 647831-35-4
M. Wt: 194.23 g/mol
InChI Key: RINWZTOKXMDQGS-UHFFFAOYSA-N
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Description

2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with amino groups and a pentenyl side chain. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One possible route could involve the reaction of a pentenyl-substituted amine with a suitable pyrimidine precursor in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pentenyl side chain.

    Reduction: Reduction reactions could target the pyrimidine ring or the side chain.

    Substitution: Amino groups on the pyrimidine ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.

Scientific Research Applications

2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like 2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyrimidin-4(1H)-one: Lacks the pentenyl side chain.

    5-(Pent-4-en-1-yl)pyrimidin-4(1H)-one: Lacks the amino groups.

    2,4,6-Triaminopyrimidine: Contains an additional amino group.

Uniqueness

2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one is unique due to the combination of its amino groups and pentenyl side chain, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

647831-35-4

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2,4-diamino-5-pent-4-enyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N4O/c1-2-3-4-5-6-7(10)12-9(11)13-8(6)14/h2H,1,3-5H2,(H5,10,11,12,13,14)

InChI Key

RINWZTOKXMDQGS-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1=C(N=C(NC1=O)N)N

Origin of Product

United States

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